Benzothiazole, 2,2'-ethylenebis-

Description

The exploration of novel molecular architectures is a driving force in chemical research, leading to the discovery of compounds with unique properties and applications. Benzothiazole (B30560), 2,2'-ethylenebis- represents a fascinating example of a dimeric heterocyclic system, the study of which intersects the domains of organic synthesis, coordination chemistry, and materials science.

Benzothiazole, a bicyclic molecule composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged scaffold in chemistry. wikipedia.org Derivatives of benzothiazole are not merely laboratory curiosities; they are integral components in a wide range of applications. In organic chemistry, they serve as versatile intermediates for the synthesis of dyes, such as the fluorescent marker Thioflavin T, and are investigated for their potential in developing new pharmaceuticals. wikipedia.orgresearchgate.net The benzothiazole core is found in drugs with diverse therapeutic actions, including antimicrobial, anticancer, and anticonvulsant agents. nih.govresearchgate.netnih.gov

In the realm of inorganic chemistry, benzothiazole derivatives are highly effective ligands, capable of coordinating with a variety of metal ions through their nitrogen and sulfur atoms. nih.govnih.gov This ability to form stable metal complexes has led to their use in catalysis, where they can influence the activity and selectivity of chemical transformations. yu.edu.jo The electronic properties of the benzothiazole unit can be fine-tuned through substitution, allowing for the rational design of ligands for specific catalytic processes. mdpi.com Furthermore, the photophysical properties of some benzothiazole derivatives make them attractive candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netnih.govnih.gov

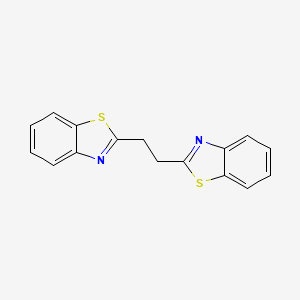

The structure of Benzothiazole, 2,2'-ethylenebis- is characterized by two benzothiazole units linked at their 2-positions by an ethylene (B1197577) (-CH₂-CH₂-) bridge. This dimeric arrangement imparts specific structural and electronic properties that are of significant interest to researchers. The ethylene bridge provides a degree of conformational flexibility, allowing the two benzothiazole moieties to adopt various spatial orientations relative to one another. This flexibility is crucial in the context of coordination chemistry, as it enables the ligand to chelate to a single metal center or bridge between two metal centers, forming binuclear complexes.

The electronic communication between the two benzothiazole rings through the ethylene linker is another key aspect. While the saturated ethylene bridge does not permit full electronic delocalization in the ground state, it can mediate through-bond electronic interactions, which may become more significant in excited states or upon coordination to a metal. Research into ethylene-bridged systems, such as ethylene-bridged polysilsesquioxanes, has shown that the ethylene bridge can create void spaces, influencing properties like density and thermal insulation. nih.gov In the context of benzothiazole dimers, this structural feature can influence the packing of molecules in the solid state and the photophysical properties of the compound.

A study on 1,2-ethylidene bridged bis-(benzothiazolyl) transition metal complexes highlighted their potential as catalysts for ethylene polymerization. yu.edu.jo In these complexes, the ethylene-bridged bis(benzothiazole) ligand plays a crucial role in defining the geometry and electronic environment of the metal center, which in turn dictates the catalytic activity. yu.edu.jo

The primary research objectives for Benzothiazole, 2,2'-ethylenebis- and related ethylene-bridged dimeric systems are multifaceted and span several areas of chemical science. A major focus is on their application in coordination chemistry and catalysis. Researchers aim to synthesize novel transition metal complexes with these ligands and evaluate their catalytic performance in various organic transformations, particularly polymerization reactions. yu.edu.jo The goal is to understand the structure-activity relationships, where modifications to the ligand framework, including the substituents on the benzothiazole rings, can be used to tune the catalyst's efficiency and the properties of the resulting polymers. yu.edu.jo

Another significant area of research is the investigation of the photophysical properties of these compounds. The dimeric nature of Benzothiazole, 2,2'-ethylenebis- raises questions about the potential for excimer or exciplex formation, which could lead to interesting fluorescent or phosphorescent behavior. The development of novel fluorescent materials for applications in sensing, bioimaging, and optoelectronics is a key driver in this research. Studies on related benzothiazole-based fluorescent dyes have shown that their emission properties can be sensitive to the local environment, a characteristic that is valuable for sensor development. nih.govresearchgate.net

Furthermore, given the well-documented biological activities of benzothiazole derivatives, there is an ongoing interest in the antimicrobial potential of dimeric structures like Benzothiazole, 2,2'-ethylenebis-. nih.govmdpi.commdpi.com The hypothesis is that the dimeric structure could lead to enhanced or novel mechanisms of action against various pathogens. Research objectives in this area include the synthesis of a library of derivatives and their systematic screening for antibacterial and antifungal activity. nih.govresearchgate.net

Data on Benzothiazole and Related Compounds

Below are tables summarizing key properties of the parent benzothiazole molecule and findings related to a similar ethylene-bridged system. Due to the limited availability of specific experimental data for Benzothiazole, 2,2'-ethylenebis- in the public domain, data for the parent compound is provided for context.

Table 1: Physicochemical Properties of Benzothiazole Data for the parent benzothiazole molecule.

| Property | Value | Reference |

| Chemical Formula | C₇H₅NS | wikipedia.org |

| Molar Mass | 135.19 g/mol | wikipedia.org |

| Appearance | Colorless, slightly viscous liquid | wikipedia.org |

| Melting Point | 2 °C | wikipedia.org |

| Boiling Point | 227-228 °C | wikipedia.org |

| Density | 1.238 g/mL | wikipedia.org |

Table 2: Catalytic Activity of an Ethylene-Bridged Bis(oxazolyl) Titanium Complex Data from a study on a related ethylene-bridged system used for ethylene polymerization, highlighting the potential of such ligands.

| Catalyst System | Activity (kg PE/molcat·h) | Reference |

| Titanium bis-(oxazolyl) complex with a methyl substituent meta to nitrogen/MAO | 385.8 | yu.edu.jo |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2S2/c1-3-7-13-11(5-1)17-15(19-13)9-10-16-18-12-6-2-4-8-14(12)20-16/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXSJZVTIQDHKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70242278 | |

| Record name | Benzothiazole, 2,2'-ethylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

965-16-2 | |

| Record name | Benzothiazole, 2,2'-ethylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2,2'-ethylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for Benzothiazole, 2,2 Ethylenebis

Historical Development of Benzothiazole (B30560) Synthesis Relevant to Dimeric Structures

The synthesis of benzothiazoles has a rich history, with the earliest methods often involving the reaction of 2-aminothiophenol (B119425) with various reagents. wikipedia.orgmdpi.com One of the foundational methods is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives, such as acid chlorides. wikipedia.org This approach laid the groundwork for creating the core benzothiazole heterocycle.

Another significant historical method is the Herz reaction, first reported in the late 19th century, which involves the reaction of anilines with disulfur (B1233692) dichloride. mdpi.com While primarily used for synthesizing benzodithiazole compounds, the products can be converted to 2-aminothiophenols, which are key precursors for benzothiazole synthesis. mdpi.com

These classical methods, while effective for simple benzothiazoles, require adaptation for the synthesis of dimeric structures like Benzothiazole, 2,2'-ethylenebis-. The key challenge lies in the introduction of the bifunctional ethylene (B1197577) linker.

Targeted Synthesis of 1,2-bis(2-benzothiazolyl)ethane

The targeted synthesis of 1,2-bis(2-benzothiazolyl)ethane can be approached through several distinct methodologies.

The most common and direct route to 1,2-bis(2-benzothiazolyl)ethane involves the condensation of two equivalents of 2-aminothiophenol with a suitable dicarboxylic acid or its derivative that can provide the ethylene bridge. Succinic acid or its derivatives are logical choices for this purpose. The reaction proceeds through the formation of an intermediate diamide, which then undergoes cyclization and dehydration to form the two benzothiazole rings connected by the ethylene linker.

A plausible reaction scheme involves the reaction of 2-aminothiophenol with succinyl chloride. The initial step is the acylation of the amino group of two molecules of 2-aminothiophenol by succinyl chloride to form N,N'-bis(2-mercaptophenyl)succinamide. Subsequent intramolecular cyclization, often promoted by a dehydrating agent or thermal conditions, leads to the formation of the desired 1,2-bis(2-benzothiazolyl)ethane.

| Reactants | Reagents/Conditions | Product | Reference |

| 2-Aminothiophenol, Succinyl chloride | Base (e.g., pyridine), solvent (e.g., THF) | 1,2-bis(2-benzothiazolyl)ethane | General synthetic knowledge |

An alternative condensation approach involves the reaction of 2-mercaptobenzothiazole (B37678) with ethylene dibromide. nih.gov This S-alkylation reaction directly forms the ethylene bridge between the sulfur atoms of two benzothiazole units, resulting in 2,2'-(1,2-Ethanediyldithio)bis(1,3-benzothiazole). nih.gov

While direct metal-catalyzed routes specifically for 1,2-bis(2-benzothiazolyl)ethane are not extensively documented in the provided search results, the broader field of benzothiazole synthesis has seen the application of metal catalysts. For instance, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles is an efficient method for synthesizing 2-substituted benzothiazoles. organic-chemistry.org In principle, a dinitrile, such as succinonitrile, could be employed in a similar copper-catalyzed reaction with two equivalents of 2-aminothiophenol to yield 1,2-bis(2-benzothiazolyl)ethane.

| Reactants | Catalyst | Product | Potential Reference |

| 2-Aminothiophenol, Succinonitrile | Copper catalyst | 1,2-bis(2-benzothiazolyl)ethane | organic-chemistry.org |

Electrochemical methods offer a green and efficient alternative for the synthesis of heterocyclic compounds, including benzothiazoles. nih.govresearchgate.net The synthesis of benzisothiazol-3(2H)-ones from 2-mercaptobenzamides via intramolecular N-S bond formation has been demonstrated electrochemically. researchgate.net Furthermore, the electrochemical synthesis of benzothiophene (B83047) derivatives has also been reported. nih.gov

For the synthesis of 1,2-bis(2-benzothiazolyl)ethane, an electrochemical approach could potentially involve the oxidative cyclization of a pre-formed precursor molecule containing two 2-aminothiophenol moieties linked by an ethylene bridge. This precursor could be synthesized by reacting ethylenediamine (B42938) with two equivalents of a suitable ortho-halonitrobenzene followed by reduction of the nitro groups and introduction of the thiol functionality. The final double cyclization to form the two benzothiazole rings could then be achieved electrochemically.

Green chemistry principles are increasingly being applied to the synthesis of benzothiazoles to reduce environmental impact. nih.govmdpi.comrsc.org These principles include the use of environmentally benign solvents like water, reusable catalysts, and energy-efficient reaction conditions such as microwave irradiation or room temperature reactions. scispace.comekb.eg

For the synthesis of 1,2-bis(2-benzothiazolyl)ethane, a green approach could involve the one-pot condensation of 2-aminothiophenol with succinic acid in water, potentially catalyzed by a recyclable solid acid catalyst. The use of water as a solvent is particularly advantageous as it is non-toxic, non-flammable, and inexpensive. rsc.org Microwave-assisted synthesis could also be employed to reduce reaction times and improve yields. scispace.com

| Green Chemistry Approach | Key Features | Potential Application | Reference |

| Water as solvent | Environmentally benign, safe | Condensation of 2-aminothiophenol with succinic acid | rsc.org |

| Reusable catalyst | Reduced waste, cost-effective | Solid acid or zeolite catalysts | ekb.eg |

| Microwave irradiation | Faster reaction rates, higher yields | Accelerated synthesis | scispace.com |

Strategies for Derivatization and Functionalization of Benzothiazole, 2,2'-ethylenebis-

The derivatization and functionalization of the 1,2-bis(2-benzothiazolyl)ethane scaffold can be achieved by modifying either the benzothiazole rings or the ethylene bridge.

Functional groups can be introduced onto the benzene (B151609) rings of the benzothiazole moieties either by starting with substituted 2-aminothiophenols in the initial synthesis or by electrophilic substitution reactions on the pre-formed 1,2-bis(2-benzothiazolyl)ethane. The benzothiazole ring system can be susceptible to electrophilic attack, allowing for the introduction of various substituents.

Modification of the ethylene bridge is more challenging but could be envisioned by starting with a functionalized four-carbon dicarboxylic acid derivative in the condensation reaction. For example, using a substituted succinic acid would result in a substituted ethylene bridge in the final product.

Furthermore, the nitrogen atoms in the thiazole (B1198619) rings could potentially be quaternized to form bis-benzothiazolium salts, which could serve as precursors for further functionalization or as components in materials with interesting electronic properties. The synthesis of various substituted benzothiazole derivatives for applications in medicinal chemistry demonstrates the versatility of this heterocyclic system for derivatization. nih.govjyoungpharm.orgnih.gov

Advanced Spectroscopic and Structural Characterization of Benzothiazole, 2,2 Ethylenebis

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its constituent atoms, bonding, and electronic environment can be obtained.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. For benzothiazole (B30560) and its derivatives, characteristic IR bands can be observed. For instance, the C=N stretching vibration of the benzothiazole moiety is typically found in the range of 1412-1513 cm⁻¹. researchgate.net The presence of an N-H stretching band, usually appearing between 3266 and 3360 cm⁻¹, can indicate primary or secondary amine groups within the structure. researchgate.net Furthermore, C-H bending and C=C stretching vibrations of the benzothiazole aromatic ring are identifiable at approximately 814-868 cm⁻¹, 1460 cm⁻¹, and 1550 cm⁻¹, respectively. researchgate.net

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Reference |

| N-H stretching | 3266 - 3360 | researchgate.net |

| C=N stretching | 1412 - 1513 | researchgate.net |

| C=C stretching | 1460 | researchgate.net |

| C-H in-plane bending | 1550 | researchgate.net |

| C-H bending | 814 - 868 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in the structural elucidation of benzothiazole derivatives.

In ¹H NMR spectra of benzothiazole compounds, the chemical shifts of protons are influenced by their local electronic environment. Aromatic protons on the benzothiazole ring typically appear in the downfield region of the spectrum. rsc.org For example, in a study of 2-substituted benzothiazoles, proton signals were observed in the range of 7.06 to 8.61 ppm. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment of the carbon atoms. In various benzothiazole derivatives, carbon signals have been reported across a wide range, with values influenced by the nature of the substituents. rsc.org For instance, the carbon atom in the C=N bond of the thiazole (B1198619) ring shows a characteristic chemical shift. rsc.org Combined experimental and theoretical NMR studies on related thiazole compounds have proven beneficial for accurate chemical shift assignments. nih.gov

| Nucleus | Typical Chemical Shift Range (ppm) | Reference |

| ¹H (Aromatic) | 7.06 - 8.61 | rsc.org |

| ¹³C (Aromatic/Heterocyclic) | 111.8 - 168.4 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of benzothiazole typically exhibits multiple absorption bands. nist.gov These bands are influenced by the structure of the compound, including the types of aryl or heteroaryl groups attached to the benzothiazole moiety and their substitution patterns. researchgate.net For the parent benzothiazole, absorption bands are observed around 220, 250, and 285 nm. researchgate.net The introduction of substituents can lead to a shift in these absorption maxima.

The photochemical reaction dynamics of a related compound, 2,2'-dithiobis(benzothiazole) (B116540) (BSSB), have been studied using transient electronic absorption spectroscopy. rsc.org Following UV photolysis, the formation of the benzothiazole-2-thiyl (BS) radical was observed, which exhibits distinct absorption bands in the UV-visible region. rsc.org

| Compound | Absorption Maxima (λmax, nm) | Reference |

| Benzothiazole | 220, 250, 285 | nist.govresearchgate.net |

| Substituted Benzothiazoles | Varies with substitution | researchgate.netresearchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In the mass spectrum of benzothiazole, the molecular ion peak is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. nist.gov Electron ionization (EI) is a common method used to generate ions, and the resulting mass spectra show characteristic fragment ions. nih.gov The fragmentation pathway of bis-(2-benzothiazolyl) compounds often involves the cleavage of the bond connecting the two benzothiazole units or fragmentation within the heterocyclic rings. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental formula of the compound. rsc.org

| Technique | Information Obtained | Reference |

| Electron Ionization MS | Molecular weight and fragmentation pattern | nist.govnih.gov |

| High-Resolution MS | Accurate mass and elemental composition | rsc.org |

| LC-MS/MS | Separation and identification of components in a mixture |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This technique is particularly relevant for studying the paramagnetic intermediates that may form during chemical reactions involving Benzothiazole, 2,2'-ethylenebis-. For instance, the photochemical reaction of 2,2'-dithiobis(benzothiazole) can lead to the formation of the benzothiazole-2-thiyl radical, a paramagnetic species that can be characterized by ESR spectroscopy. rsc.org In a broader context, ESR spectroscopy has been used to characterize paramagnetic Co(II) complexes with dithiolate ligands, which are structurally related to potential metal complexes of benzothiazole derivatives. mdpi.com The g-values and hyperfine coupling constants obtained from an ESR spectrum provide detailed information about the electronic structure and environment of the unpaired electron. mdpi.com

Microscopic Techniques for Morphological Analysis (e.g., Scanning Electron Microscopy)

There is no available research detailing the use of Scanning Electron Microscopy (SEM) or other microscopic techniques to analyze the surface morphology, particle size, or crystalline structure of Benzothiazole, 2,2'-ethylenebis-. Such an analysis would typically provide images of the material's surface topography and could reveal details about its texture and grain. Without experimental data, a table of morphological characteristics cannot be generated.

Thermal Analysis for Material Stability and Transitions (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Information regarding the thermal behavior of Benzothiazole, 2,2'-ethylenebis- is not present in the reviewed scientific literature.

Thermogravimetric Analysis (TGA) , which would measure the change in mass of the compound as a function of temperature, is crucial for determining its thermal stability and decomposition profile. Key parameters such as the onset of decomposition and the temperatures at which significant mass loss occurs are unknown.

Differential Scanning Calorimetry (DSC) data, which would identify the temperatures of phase transitions like melting, crystallization, and glass transitions, is also unavailable. This information is essential for understanding the material's thermal properties and processing parameters.

Due to the lack of experimental findings, data tables for TGA and DSC cannot be provided. While thermal analysis data exists for other benzothiazole derivatives, the specific ethylene (B1197577) bridge in "Benzothiazole, 2,2'-ethylenebis-" would significantly influence its thermal properties, making extrapolation from other compounds scientifically unsound.

Coordination Chemistry of Benzothiazole, 2,2 Ethylenebis As a Ligand

Ligand Design Principles and Chelation Properties of Ethylene-Bridged Benzothiazoles

Benzothiazole (B30560), 2,2'-ethylenebis-, also known as 1,2-bis(benzothiazol-2-yl)ethane, is a chelating ligand designed with specific structural features that dictate its coordination behavior. The fundamental design incorporates two benzothiazole units linked by a flexible ethylene (B1197577) (-CH2-CH2-) bridge at their respective 2-positions. The primary donor sites are the nitrogen atoms within the thiazole (B1198619) rings. researchgate.netmdpi.com

The key design principles and chelation properties are:

Bidentate N,N'-Donation: The ligand coordinates to a metal center through the two nitrogen atoms of the benzothiazole moieties. This bidentate nature allows for the formation of a stable chelate ring. nih.gov

Chelate Ring Formation: The ethylene bridge connects the two donor nitrogen atoms, leading to the formation of a seven-membered chelate ring upon complexation with a metal ion. The flexibility of this ethylene bridge allows the ligand to adapt to the geometric preferences of different metal centers.

Complexation with Transition Metal Ions

The nitrogen donor atoms of Benzothiazole, 2,2'-ethylenebis- readily coordinate with a variety of transition metals, forming stable complexes.

Coordination with Early and Late Transition Metals

Research has shown that ethylene-bridged bis(benzothiazolyl) ligands form complexes with both early and late transition metals. A study on catalysts for ethylene polymerization reported the synthesis of complexes with early transition metals like titanium (Ti) and zirconium (Zr), as well as late transition metals. yu.edu.jo

Complexes with late transition metals such as Cobalt(II), Nickel(II), Copper(II), and Zinc(II) have been studied more extensively, particularly with analogous thioether-bridged ligands like 1,2-bis-(benzothiazol-2-thio)ethane. ijerjournal.comresearchgate.net In these cases, the metal-to-ligand stoichiometry is typically 1:1. ijerjournal.comresearchgate.net The coordination environment is often completed by other ligands, such as halides. ijerjournal.com

Metal-Ligand Bonding and Electron Transfer Phenomena

The bonding in these complexes primarily involves the donation of a lone pair of electrons from the benzothiazole nitrogen to a vacant orbital of the transition metal ion, forming a coordinate covalent bond. In analogous systems, infrared (IR) spectroscopy confirms this coordination. For instance, in complexes with the related ligand 1,2-bis-(benzothiazol-2-thio)ethane, the coordination occurs through the sulfur atoms of the thio-ether bridge, as evidenced by the appearance of new bands in the far-IR region attributed to M-S vibrations. ijerjournal.com For Benzothiazole, 2,2'-ethylenebis-, M-N vibration bands would be expected.

The interaction between the metal and the ligand can give rise to electron transfer phenomena, such as metal-to-ligand charge transfer (MLCT). In complexes with electron-rich metals and ligands possessing low-lying π* orbitals, absorption of light can promote an electron from a metal-centered orbital to a ligand-centered orbital. This phenomenon is well-documented for copper(II) complexes with related phenanthroline-based ligands, where intense MLCT bands appear in the visible region of the electronic spectrum. rsc.org Similar electron transfer processes can be anticipated for complexes of Benzothiazole, 2,2'-ethylenebis-, especially with metals like Ruthenium(II) or Copper(I/II). rsc.orgresearchgate.net

Structural and Electronic Properties of Metal-Benzothiazole, 2,2'-ethylenebis- Complexes

The structural and electronic properties of these metal complexes are intrinsically linked to the coordination number and geometry of the central metal ion.

Proposed Geometries and Isomerism

The geometry of the metal complexes is determined by the metal ion, its oxidation state, and the stoichiometry of the ligands. Based on studies of analogous benzothiazole-based ligands, several geometries can be proposed:

Tetrahedral Geometry: For 1:1 complexes of Co(II), Ni(II), Cu(II), and Zn(II) with the related bidentate ligand 1,2-bis-(benzothiazol-2-thio)ethane, tetrahedral geometries have been assigned based on spectral and magnetic data. ijerjournal.comresearchgate.net

Octahedral Geometry: In complexes with a 1:2 metal-to-ligand ratio, or in 1:1 complexes with additional bidentate or two monodentate co-ligands, an octahedral geometry is common. nih.govnih.gov For example, Schiff base complexes of Co(II) and Ni(II) with benzothiazole derivatives often adopt octahedral structures. mdpi.com

Square Planar/Pyramidal Geometry: Copper(II) complexes, due to the Jahn-Teller effect, often exhibit distorted geometries such as square planar or square pyramidal. nih.gov

Isomerism is an important feature of coordination compounds. nih.gov For octahedral complexes of the type [M(L)₂X₂], where L is Benzothiazole, 2,2'-ethylenebis- and X is a monodentate ligand, geometrical isomers (cis and trans) are possible. yu.edu.jo The cis-isomer has the two X ligands in adjacent positions, while the trans-isomer has them in opposite positions.

Magnetic Properties of Metal Complexes

Magnetic susceptibility measurements provide valuable insight into the electronic structure and geometry of transition metal complexes. The magnetic moment is dependent on the number of unpaired electrons in the metal's d-orbitals.

| Metal Ion | Complex | Magnetic Moment (μeff), B.M. | Proposed Geometry | Reference |

|---|---|---|---|---|

| Co(II) | [Co(L¹)Cl₂] | 4.34 - 4.67 | Tetrahedral | ijerjournal.comresearchgate.net |

| Ni(II) | [Ni(L¹)Cl₂] | 2.04 - 3.01 | Tetrahedral | ijerjournal.comresearchgate.net |

| Cu(II) | [Cu(L¹)Cl₂] | 2.04 - 2.19 | Tetrahedral | ijerjournal.comresearchgate.net |

| Zn(II) | [Zn(L¹)Cl₂] | Diamagnetic | Tetrahedral | ijerjournal.com |

L¹ = 1,2-bis-(benzothiazol-2-thio)ethane

The observed magnetic moments for the Co(II) complexes are typical for high-spin tetrahedral environments. ijerjournal.com The values for Cu(II) suggest the presence of one unpaired electron as expected. ijerjournal.com Zn(II) complexes are diamagnetic due to the d¹⁰ electronic configuration. ijerjournal.com Antiferromagnetic coupling can occur in dimeric or polymeric structures, leading to a reduction in the magnetic moment.

Reactivity and Stability of Coordination Adducts

The stability and reactivity of coordination adducts involving the ligand Benzothiazole, 2,2'-ethylenebis- are crucial for understanding their potential applications. Research into this area has explored the thermal stability, solution behavior, and electrochemical properties of these complexes.

The stability of these coordination adducts in solution is another important aspect. The ligand Benzothiazole, 2,2'-ethylenebis- is generally insoluble in water but shows some solubility in organic solvents. The stability of its metal complexes in solution can be influenced by factors such as the nature of the solvent, the pH, and the presence of competing ligands. While extensive quantitative data on stability constants are not widely available in the literature, qualitative observations suggest that the chelate effect of the bidentate N,N'-donor ligand contributes significantly to the stability of the resulting metal complexes.

The electrochemical behavior of Benzothiazole, 2,2'-ethylenebis- and its metal complexes has also been a subject of study. Cyclic voltammetry studies can provide information on the redox properties of the metal center within the complex and the stability of different oxidation states. These studies can reveal whether the coordination to the ligand stabilizes or destabilizes certain oxidation states of the metal ion and can shed light on the electronic communication between the metal and the benzothiazole moieties.

While detailed kinetic studies on ligand substitution reactions involving Benzothiazole, 2,2'-ethylenebis- complexes are not extensively documented, the general principles of coordination chemistry suggest that the lability of the ligand would depend on the nature of the metal ion, its oxidation state, and the coordination number.

The following table summarizes some of the key findings regarding the reactivity and stability of coordination adducts of Benzothiazole, 2,2'-ethylenebis-.

Table 1: Summary of Reactivity and Stability Data for Benzothiazole, 2,2'-ethylenebis- Coordination Adducts

| Property | Observation |

| Thermal Stability | Decomposition often occurs in a stepwise manner, with the loss of solvent molecules followed by the degradation of the organic ligand. The final residue is typically a metal oxide. |

| Solution Stability | The chelate effect of the bidentate ligand contributes to the stability of the metal complexes in solution. Stability can be influenced by the solvent, pH, and presence of other ligands. |

| Electrochemical Behavior | The coordination of Benzothiazole, 2,2'-ethylenebis- can influence the redox properties of the central metal ion, potentially stabilizing certain oxidation states. |

Theoretical and Computational Investigations of Benzothiazole, 2,2 Ethylenebis

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of complex molecules. nih.gov By employing functionals like B3LYP with appropriate basis sets, researchers can accurately model various molecular properties. scirp.orgnih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For molecules with flexible linkages, such as the ethylene (B1197577) bridge in Benzothiazole (B30560), 2,2'-ethylenebis-, this involves exploring the conformational landscape to identify various stable conformers.

Conformational analysis is often carried out by systematically rotating dihedral angles and calculating the corresponding energy. mdpi.com For similar benzothiazole derivatives, studies have identified multiple conformers, with the most stable ones often being planar or near-planar. nih.govmdpi.com The optimized geometrical parameters, such as bond lengths and angles, obtained from these calculations often show good agreement with experimental data from techniques like X-ray crystallography. nih.govmgesjournals.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy level. mdpi.com In various benzothiazole derivatives, the HOMO is often distributed over the entire molecule, while the LUMO tends to be localized on the benzothiazole moiety. nih.gov Substituents on the benzothiazole ring can significantly influence the HOMO-LUMO gap, thereby altering the molecule's reactivity. scirp.org For instance, electron-donating groups can raise the HOMO energy level, making the molecule a better electron donor. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Parameters for Benzothiazole Derivatives (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzothiazole | -6.5 | -1.2 | 5.3 |

| 2-Amino-benzothiazole | -5.9 | -0.8 | 5.1 |

| 2-Methyl-benzothiazole | -6.3 | -1.1 | 5.2 |

Note: This table presents illustrative data for representative benzothiazole derivatives to demonstrate the concepts of HOMO, LUMO, and the energy gap. Actual values for Benzothiazole, 2,2'-ethylenebis- would require specific computational calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. scirp.orgresearchgate.net The MEP surface is colored to represent different potential values, with red indicating electron-rich regions (negative potential) that are susceptible to electrophilic attack, and blue indicating electron-deficient regions (positive potential) that are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent regions with near-zero or slightly positive potential, respectively. researchgate.net

For benzothiazole derivatives, MEP analysis can pinpoint the specific atoms or regions that are most likely to interact with other molecules. scirp.org This information is crucial for understanding intermolecular interactions and predicting the molecule's behavior in different chemical environments. chemrxiv.orgscispace.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. scirp.orgscirp.org It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these charge transfers. scirp.org

Prediction of Spectroscopic Parameters and Validation

Computational methods can be used to predict various spectroscopic properties, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). nih.govnih.gov The calculated spectra can then be compared with experimental data for validation of the computational model. mdpi.commgesjournals.com

For benzothiazole derivatives, DFT calculations have been shown to reproduce experimental vibrational spectra with good accuracy, allowing for detailed assignments of the vibrational modes. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the observed UV-Vis absorption bands. scirp.orgmdpi.com

Analysis of Reactivity Descriptors and Global Chemical Properties

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. scirp.orgphyschemres.org These include:

Ionization Potential (IP): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (EA): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency of an atom to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scirp.org

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. scirp.org

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. scirp.orgphyschemres.org Studies on benzothiazole derivatives have utilized these descriptors to rank their reactivity and to identify the most reactive species within a series. scirp.org

Table 2: Global Reactivity Descriptors (Illustrative Data)

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | I ≈ -EHOMO | Electron-donating ability |

| Electron Affinity (EA) | A ≈ -ELUMO | Electron-accepting ability |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to deformation |

| Chemical Softness (S) | S = 1 / η | Ease of deformation |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Electrophilic nature |

Note: This table provides the definitions and significance of common global reactivity descriptors.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Computational studies on related benzothiazole structures often employ MD simulations to understand their behavior in various environments, which can provide a foundational understanding of the potential dynamics of Benzothiazole, 2,2'-ethylenebis-. For instance, research on other benzothiazole derivatives has utilized MD simulations to explore their binding affinities with biological targets, such as enzymes and proteins, or their adsorption characteristics on metal surfaces for applications like corrosion inhibition.

A typical MD simulation protocol for a molecule like Benzothiazole, 2,2'-ethylenebis- would involve several key steps. Initially, the molecule's 3D structure is optimized to find a low-energy starting conformation. This structure is then placed in a simulation box, often filled with a solvent such as water, to mimic physiological or experimental conditions. The system is then subjected to energy minimization to remove any unfavorable contacts. Following minimization, the system is gradually heated to a desired temperature and then equilibrated to ensure it reaches a stable state. Finally, a production run is performed, during which the trajectory of every atom is recorded over a specific time period.

Analysis of the resulting trajectory would yield valuable information about the conformational flexibility of Benzothiazole, 2,2'-ethylenebis-. Key parameters that would be investigated include:

Dihedral Angle Variations: The ethylene bridge connecting the two benzothiazole rings allows for significant rotational freedom. Tracking the dihedral angles along the ethylene linker over the course of the simulation would reveal the preferred conformations (e.g., anti vs. gauche) and the energy barriers between them.

Radius of Gyration (Rg): This value provides insight into the compactness of the molecule, with changes in Rg suggesting conformational shifts.

Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions between Benzothiazole, 2,2'-ethylenebis- and its surrounding environment. This is often analyzed through:

Radial Distribution Functions (RDFs): RDFs describe the probability of finding another atom or molecule at a certain distance from a reference atom in Benzothiazole, 2,2'-ethylenebis-. This is particularly useful for understanding solvation shells and specific interactions with solvent molecules or other solutes.

Interaction Energy Calculations: These calculations can quantify the strength of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, between the molecule and its neighbors.

While specific data tables and detailed research findings from MD simulations on Benzothiazole, 2,2'-ethylenebis- are not currently available, the general framework of such an investigation would provide critical insights into its dynamic behavior. Such studies would be invaluable for understanding its structure-property relationships and for designing new materials or molecules with tailored functionalities.

Advanced Applications in Materials Science and Catalysis

Role in Polymer Chemistry and Polymerization Processes

The incorporation of the benzothiazole (B30560) unit into polymer chains can impart desirable thermal, mechanical, and electronic properties. Benzothiazole, 2,2'-ethylenebis- serves as a valuable building block in this regard, functioning both as a monomer and as a component of catalytic systems.

As Monomers for Benzothiazole-Containing Polymers

Benzothiazole, 2,2'-ethylenebis- and its derivatives can be used to create novel polymers. For instance, polybenzobisazoles containing benzothiazole pendent groups have been synthesized by reacting 2-benzothiazole or 2,5-dibenzothiazole terephthalic acids with appropriate monomers in polyphosphoric acid. dtic.mil These rigid-rod polymers are of interest for their high-performance applications.

Furthermore, functional copolymers bearing activated disulfide groups, similar to the disulfide bridge in Benzothiazole, 2,2'-ethylenebis-, have been synthesized. A methacrylic monomer with a redox-responsive benzothiazole-disulfide group was copolymerized with a hydrophilic polyethylene (B3416737) glycol (PEG)-based monomer. rsc.org This process yielded functional copolymers with varying ratios of the benzothiazole disulfide-based methacrylate (B99206) (BDSMA) monomer, achieved with high conversions and narrow molecular weight distributions. rsc.org These polymers demonstrate the potential for creating materials with dynamic and responsive properties.

As Ligands in Polymerization Catalysis (e.g., Ethylene (B1197577) Polymerization)

The nitrogen and sulfur atoms within the benzothiazole rings of Benzothiazole, 2,2'-ethylenebis- and related structures make them effective ligands for transition metals used in polymerization catalysis. These ligands can influence the activity and selectivity of the catalyst, as well as the properties of the resulting polymer.

Research has shown that complexes of 1,2-bis(benzothiazolyl) benzene (B151609) and 1,2-bis(benzothiazolyl)-4-methyl benzene with various transition metals, when activated with methylalumoxane (MAO), exhibit variable activities towards ethylene polymerization. researchgate.net For example, a catalyst system involving one of these complexes achieved an activity of 625 kg of polyethylene per mole of catalyst per hour at 50°C. researchgate.net The resulting polymers often have high molecular weights and broad or bimodal molecular weight distributions. researchgate.net

Similarly, a series of 2-(2-benzothiazolyl)-6-(1-(arylimino)ethyl)pyridines and their iron or cobalt complexes have been prepared and studied for ethylene reactivity. researchgate.net When activated with modified methylaluminoxane (B55162) (MMAO), the iron procatalysts demonstrated good catalytic activities, reaching up to 10⁷ g·mol⁻¹(Fe)·h⁻¹, with high selectivity for vinyl-type products in both oligomers and polyethylene waxes. researchgate.net In contrast, the cobalt procatalysts showed moderate activities for ethylene oligomerization. researchgate.net

The nature of the ancillary ligands is crucial in determining the catalytic performance. mdpi.com For instance, half-titanocenes with different ancillary groups have been investigated for ethylene polymerization, highlighting the influence of the ligand structure on catalytic activity. mdpi.com

Development of Functional Materials Based on Benzothiazole, 2,2'-ethylenebis-

The inherent properties of the benzothiazole unit, such as its aromaticity and the presence of heteroatoms, make it a valuable component in the design of functional materials for a range of applications.

Contributions to Conductive Materials and Optoelectronics

Benzothiazole derivatives are being explored for their potential in organic semiconductor materials due to their tunable electronic and optical properties. mdpi.com By functioning as an acceptor unit in donor-acceptor (D-A) type copolymers, benzothiadiazole, a related structure, can lead to low-bandgap polymers suitable for thin-film transistors. mdpi.com The interaction between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor, such as a benzothiazole derivative, can narrow the energy gap, a desirable feature for organic semiconductors. mdpi.com

The synthesis of new benzothiazole-derived donor-acceptor compounds has been undertaken to tune their charge transport, electronic, and optical properties. mdpi.com The effect of different electron-donating and electron-withdrawing groups on these properties has been studied, demonstrating the potential to tailor these materials for specific applications in organic field-effect transistors (OFETs), photovoltaics, and organic thin-film transistors (OTFTs). mdpi.com

Application in Rubber Technology (as accelerators or components of materials)

Benzothiazole, 2,2'-ethylenebis-, more commonly known in the rubber industry as 2,2'-Dithiobis(benzothiazole) (B116540) (MBTS), is a widely used primary accelerator in the vulcanization of both natural and synthetic rubber. atamankimya.comakrochem.comnih.gov Vulcanization is a chemical process that enhances the physical properties of rubber, such as its strength, elasticity, and durability, by forming cross-links between polymer chains. atamankimya.com

MBTS and other thiazole (B1198619) accelerators, like 2-mercaptobenzothiazole (B37678) (MBT), increase the speed of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency. akrochem.com MBTS is considered safer to process than MBT, as it is less prone to scorching (premature vulcanization). akrochem.com Its activity can be controlled by using it in combination with other accelerators. akrochem.com For example, it is often used with diphenylguanidine (DPG) to create a safe and flexible system for many mechanical rubber goods. akrochem.com

The mechanism of accelerated sulfur vulcanization involves the reaction of the accelerator with sulfur to form activated sulfurating species. cmu.edu These species then react with the rubber chains to form crosslink precursors, which ultimately lead to the formation of polysulfidic crosslinks that give the rubber its desired properties. cmu.edu

Electrochemical Applications

The electrochemical properties of benzothiazole derivatives have led to their investigation in various applications, including corrosion inhibition and the development of electrochemical sensors.

Benzothiazole-based compounds have shown promise as corrosion inhibitors for metals such as galvanized steel. csic.es Studies on 2-mercaptobenzothiazole (2-MBT) and 2-aminobenzothiazole (B30445) (2-ABT) have demonstrated their ability to inhibit corrosion in sodium chloride solutions. csic.es The mechanism of inhibition can vary depending on the substituent on the benzothiazole ring, with 2-MBT facilitating the precipitation of a protective layer by complexing with metal ions, while 2-ABT tends to form a thin inhibitor film through chemisorption. csic.es

Furthermore, novel benzothiazole-based structures have been investigated for their anticorrosion and biocidal effects on carbon steel alloys, particularly in the context of oil well stimulation. researchgate.net Electrochemical techniques have been used to evaluate their performance as corrosion inhibitors in acidic environments. researchgate.net

The electrochemical behavior of liquid crystalline monomers based on azo-benzothiazole chromophores has also been studied using cyclic voltammetry. um.edu.my These investigations provide insights into the redox properties of these materials, which is important for their potential application in electro-optical devices.

Electrochemical Synthesis and Transformations

The electrochemical synthesis of benzothiazole derivatives has been explored as a more environmentally benign and energy-efficient alternative to traditional chemical synthesis methods. rsc.org These methods often involve the formation of the benzothiazole ring system through electrochemically induced C-H functionalization or C-S bond formation. rsc.orgcsic.es For instance, the electrosynthesis of 2-aminobenzothiazole derivatives has been achieved through the reaction of anilines with ammonium (B1175870) thiocyanate (B1210189) using an electrochemical setup. rsc.org Another approach involves the intramolecular dehydrogenative C-S cross-coupling of N-aryl thioamides under undivided electrolytic conditions to yield benzothiazoles. csic.es

Corrosion Inhibition Studies at the Molecular Level

Benzothiazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys. The inhibitory action is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that hinders the corrosion process. researchgate.netresearchgate.net The efficiency of this inhibition is intrinsically linked to the molecular structure of the inhibitor and its interaction with the metal surface.

At the molecular level, the corrosion inhibition mechanism of benzothiazole derivatives involves the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring system, which act as active centers for adsorption. csic.esekb.eg These heteroatoms can donate lone pair electrons to the vacant d-orbitals of the metal, leading to the formation of coordinate covalent bonds and strong adsorption (chemisorption). csic.esekb.eg The planar orientation of the benzothiazole ring can also contribute to effective surface coverage.

Studies on related benzothiazole compounds have provided insights into the molecular-level interactions. For example, in the case of 2-mercaptobenzothiazole (2-MBT) and 2-aminobenzothiazole (2-ABT) on electro-galvanised steel, it was found that both act as corrosion inhibitors, but through different mechanisms. rsc.orgcsic.esresearchgate.net 2-MBT tends to form complexes with dissolved metal ions (Zn2+), leading to the precipitation of a protective layer, while 2-ABT is more inclined to form a thin inhibitor film through direct chemisorption on the metal surface. rsc.orgcsic.esresearchgate.net Density functional theory (DFT) calculations have suggested that at higher concentrations, these molecules tend to adsorb in a vertical or slightly tilted orientation, maximizing the interaction between the heteroatoms and the metal surface. rsc.orgcsic.es

For 2,2'-ethylenebis(benzothiazole), the presence of two benzothiazole units connected by an ethylene bridge suggests a potentially enhanced corrosion inhibition performance due to a greater number of adsorption sites and the ability to chelate with surface metal atoms. The molecule can adsorb on the metal surface through the nitrogen and sulfur atoms of both benzothiazole rings, potentially forming a more stable and dense protective film. The ethylene linker provides flexibility, allowing the two benzothiazole moieties to orient themselves favorably for optimal surface interaction.

Table 1: Research Findings on Corrosion Inhibition by Benzothiazole Derivatives

| Inhibitor | Metal/Alloy | Inhibition Mechanism Highlights | Key Findings | Citation(s) |

| 2-Mercaptobenzothiazole (2-MBT) | Electro-galvanised Steel | Complexation with dissolved Zn2+ ions and precipitation of a protective layer. | Forms a thick inhibitor layer at higher polarization states. rsc.orgcsic.esresearchgate.net | rsc.orgcsic.esresearchgate.net |

| 2-Aminobenzothiazole (2-ABT) | Electro-galvanised Steel | Preferential formation of a thin inhibitor film via chemisorption. | Dissociates from the surface with increasing surface overpotential. rsc.orgcsic.esresearchgate.net | rsc.orgcsic.esresearchgate.net |

| Thiazole and Benzo[d]thiazole Gemini Surfactants | AISI 1015 Carbon Steel | Formation of a protective adsorbed film through mixed physical and chemical adsorption. | The benzo[d]thiazole moiety enhances π-electron interactions and hydrophobic effects, leading to superior adsorption and inhibition. ekb.eg | ekb.eg |

| 2-(2-Hydroxyphenyl)benzothiazole | Steel in HCl | Adsorption onto active sites of the metal via free electron pairs of heteroatoms. | Acts as a mixed-type inhibitor. researchgate.net | researchgate.net |

Catalytic Applications Beyond Polymerization

Photocatalysis and Photoelectrocatalysis

While research on the specific photocatalytic and photoelectrocatalytic applications of 2,2'-ethylenebis(benzothiazole) is limited in the available literature, the broader family of benzothiazole-containing materials has shown promise in these areas. For instance, benzothiadiazole-based covalent organic frameworks (COFs) have been designed and synthesized for photocatalytic hydrogen generation. rsc.orgresearchgate.net These materials exhibit efficient light-harvesting properties and facilitate charge separation, which are crucial for photocatalytic activity. rsc.orgresearchgate.net

The photochemical dynamics of a related compound, 2,2'-dithiobis(benzothiazole), have been studied, revealing the formation of the benzothiazole-2-thiyl radical upon UV photolysis. nih.govresearchgate.net This radical can undergo further reactions, indicating the potential for benzothiazole derivatives to participate in photochemical processes. nih.govresearchgate.net

Given the conjugated π-system of the benzothiazole rings, it is plausible that 2,2'-ethylenebis(benzothiazole) could exhibit some level of photoactivity. Upon absorption of light, the molecule could be excited to a higher energy state, potentially enabling it to participate in photocatalytic or photoelectrocatalytic reactions. However, without specific experimental data, its efficiency and the nature of its catalytic activity in these domains remain speculative. Further research is needed to investigate the photophysical properties of 2,2'-ethylenebis(benzothiazole) and its potential as a photocatalyst or a component in photoelectrocatalytic systems.

Electrocatalytic Processes

The application of 2,2'-ethylenebis(benzothiazole) in electrocatalytic processes is not well-documented in the reviewed scientific literature. Electrocatalysis involves the use of a catalyst to accelerate an electrochemical reaction at an electrode surface. The catalytic activity is often dependent on the electronic properties and the number of active sites on the catalyst's surface.

While direct evidence for the electrocatalytic activity of 2,2'-ethylenebis(benzothiazole) is lacking, the general electrochemical behavior of benzothiazole derivatives suggests some potential. The nitrogen and sulfur heteroatoms in the benzothiazole rings possess lone pairs of electrons that could potentially interact with reactants in an electrochemical cell, facilitating electron transfer processes. The extended π-system of the molecule could also play a role in mediating charge transfer.

For example, the electrochemical synthesis of benzothiazoles itself involves electrocatalytic steps where intermediates are formed and transformed at the electrode surface. rsc.orgcsic.es This indicates that the benzothiazole moiety can be electrochemically active. However, to establish the utility of 2,2'-ethylenebis(benzothiazole) as an electrocatalyst, dedicated studies are required to evaluate its performance in specific electrocatalytic reactions, such as oxygen reduction, hydrogen evolution, or CO2 reduction.

Future Research Trajectories and Interdisciplinary Opportunities for Benzothiazole, 2,2 Ethylenebis

Emerging Synthetic Strategies for Dimeric Benzothiazoles

The advancement of benzothiazole (B30560) chemistry hinges on the creation of innovative and efficient methods of synthesis. Future research is anticipated to prioritize the development of environmentally friendly and sustainable synthetic routes that produce high yields and purity.

Key areas of focus include:

Microwave-Assisted Synthesis: This method shows promise for drastically cutting down reaction times and boosting the yields for the synthesis of Benzothiazole, 2,2'-ethylenebis-. ias.ac.inuokerbala.edu.iqresearchgate.netsemanticscholar.org The targeted heating facilitates more efficient chemical reactions. ias.ac.inuokerbala.edu.iqresearchgate.netsemanticscholar.org

Catalytic Methods: Investigating new catalysts, such as metal-based and organocatalysts, may lead to more selective and greener pathways for producing dimeric benzothiazoles. rsc.orgmdpi.com This encompasses the creation of one-pot reactions to reduce waste and simplify purification processes.

Flow Chemistry: Continuous flow reactors provide precise command over reaction parameters like temperature, pressure, and duration. researchgate.netpharmacyjournal.inresearchgate.net This can result in more consistent product quality and easier scalability for the industrial manufacturing of Benzothiazole, 2,2'-ethylenebis-. researchgate.netpharmacyjournal.inresearchgate.net

| Synthetic Strategy | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, and simpler work-up. uokerbala.edu.iqsemanticscholar.org |

| Catalytic Methods | Increased selectivity, environmentally friendly, and milder reaction conditions. rsc.orgmdpi.comorganic-chemistry.org |

| Flow Chemistry | Enhanced reaction control, improved safety, and suitability for large-scale production. researchgate.netpharmacyjournal.inresearchgate.net |

Exploration of Novel Coordination Architectures and Metal-Organic Frameworks

The presence of two nitrogen atoms in the thiazole (B1198619) rings makes Benzothiazole, 2,2'-ethylenebis- an exceptional chelating ligand. This characteristic renders it a valuable component for building intricate coordination compounds and metal-organic frameworks (MOFs). mdpi.comresearchgate.netresearchgate.netnsc.ru

Future research in this domain is expected to concentrate on:

Design of Novel Ligands: Altering the ethylene (B1197577) bridge or the benzothiazole rings of the compound can fine-tune the ligand's electronic and steric properties. This can lead to the creation of new coordination structures with distinct properties.

Synthesis of Multifunctional MOFs: Integrating Benzothiazole, 2,2'-ethylenebis- into MOFs can bestow desirable qualities like luminescence, catalytic activity, and sensing capabilities. mdpi.comresearchgate.netrsc.orgnih.gov Research will be directed towards creating MOFs with customized pore sizes and functionalities for targeted applications. mdpi.comresearchgate.netrsc.orgnih.gov

Study of Host-Guest Chemistry: The cavities within MOFs built from Benzothiazole, 2,2'-ethylenebis- can be utilized to encapsulate guest molecules, paving the way for applications in areas such as drug delivery, gas storage, and separations.

Advancements in Functional Materials Design

The unique photophysical and electronic properties of Benzothiazole, 2,2'-ethylenebis- make it a strong candidate for the creation of advanced functional materials.

Future research is likely to investigate its potential in:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence and thermal stability of some benzothiazole derivatives indicate their potential as emissive or electron-transporting materials in OLEDs.

Sensors: The capacity of the benzothiazole structure to interact with different analytes makes Benzothiazole, 2,2'-ethylenebis- a viable option for developing chemical sensors to detect metal ions, anions, and organic molecules. researchgate.netnih.gov

Organic Electronics: The electron-accepting quality of the benzothiazole ring system could be harnessed in the design of new organic solar cells and field-effect transistors. rsc.orgresearchgate.net

| Application Area | Key Property of Benzothiazole, 2,2'-ethylenebis- |

| OLEDs | Luminescence, charge transport capabilities. |

| Sensors | Interaction with analytes, potential for fluorescence quenching or enhancement. researchgate.netnih.gov |

| Photovoltaics | Electron-accepting nature, charge carrier mobility. rsc.orgresearchgate.net |

Interdisciplinary Research Integrating Computational and Experimental Approaches

The collaboration between computational modeling and experimental work is essential for expediting the discovery and development of new materials based on Benzothiazole, 2,2'-ethylenebis-. mdpi.comresearchgate.net

Future interdisciplinary research will likely encompass:

Computational Screening: Theoretical methods like Density Functional Theory (DFT) can be employed to predict the electronic, optical, and coordination properties of new Benzothiazole, 2,2'-ethylenebis- derivatives before their synthesis. mdpi.comresearchgate.net This can steer experimental work and help prioritize the most promising candidates.

Mechanistic Studies: Merging experimental methods with computational modeling can offer deep insights into the reaction mechanisms involving Benzothiazole, 2,2'-ethylenebis-. It can also elucidate the photophysical processes that determine its performance in various applications.

Materials by Design: A combined computational and experimental strategy will facilitate the rational design of new functional materials with properties tailored for specific applications, moving beyond a trial-and-error methodology.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.